

Unmasking GR95030X: A Comparative Analysis of the Synthetic Strigolactone Analog GR24

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Compound of Interest

Compound Name: GR95030X

Cat. No.: B1234858

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the research compound initially identified as **GR95030X**, now understood to be the widely studied synthetic strigolactone analog, GR24. This document outlines its performance against other relevant research compounds, supported by experimental data, detailed methodologies, and visual representations of its biological pathways.

The compound **GR95030X** is chemically identified as (3E,3aS,8bR)-3-[[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one, with the CAS number 188062-51-3. It is most commonly known in scientific literature as GR24, a racemic mixture of two enantiomers that acts as a synthetic analog of strigolactones.^[1] Strigolactones are a class of phytohormones that play a crucial role in regulating various aspects of plant growth and development, including shoot branching, root system architecture, and symbiotic interactions with soil microbes.^{[2][3][4]} GR24 is a standard and model compound in strigolactone research due to its universal application and ready availability.^[5]

Performance Comparison of GR24 and Other Strigolactone Analogs

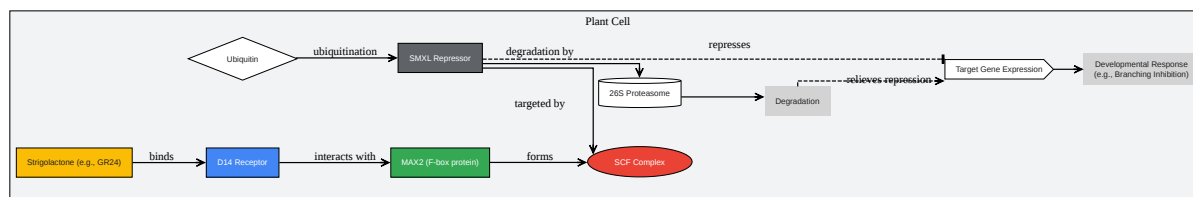
The biological activity of strigolactone analogs is often assessed through various bioassays, primarily focusing on their ability to influence seed germination in parasitic plants, inhibit shoot branching in mutants, and modify root architecture. The potency and efficacy of GR24 have been benchmarked against other synthetic analogs.

Compound/Analog	Bioassay	Organism	Key Findings	Reference
GR24 (racemic mixture)	Seed Germination	Orobanche aegyptiaca	High germination stimulation activity, comparable to analogs derived from 1-indanone and 1-tetralone.	[6]
GR24 (racemic mixture)	Shoot Branching Inhibition	Arabidopsis thaliana (max mutants)	Rescues the increased branching phenotype of strigolactone-deficient mutants in a MAX2-dependent manner.	[7]
GR24 (racemic mixture)	Primary Root Length	Arabidopsis thaliana	Increases primary root length at lower concentrations (1.25 and 2.5 μ M) and decreases it at higher concentrations.	[7]
GR24 Stereoisomers (GR245DS, GR244DO, GR24ent-4DO)	SMXL6 Protein Stability	Arabidopsis thaliana	Different stereoisomers exhibit varying abilities to stimulate the degradation of SMXL6, a key repressor in the	[8]

			strigolactone signaling pathway.
Methyl Phenlactonoates (MPs), e.g., MP16	Shoot Branching Inhibition & Parasitic Seed Germination	Not specified	Some new MP analogs, like MP16, showed higher efficiency in inhibiting shoot branching and triggering parasitic seed germination compared to GR24. [9]
Nijmegen-1, EM1	General Bioactivity	Not specified	Mentioned as typical strigolactone analogs alongside GR24, designed to have appreciable bioactivity. [10]

Signaling Pathway of Strigolactones

Strigolactones exert their effects through a well-defined signaling pathway. The perception of the strigolactone signal is initiated by the α/β -hydrolase DWARF14 (D14) receptor.[3] Binding of a strigolactone molecule, such as GR24, to D14 triggers a conformational change that promotes the interaction between D14 and the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This interaction forms a SKP1-CULLIN-F-BOX (SCF) ubiquitin ligase complex.[3] The SCFMAX2 complex then targets repressor proteins of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome.[11] The degradation of these SMXL repressors relieves the suppression of downstream target genes, leading to the regulation of various developmental processes, including the inhibition of axillary bud outgrowth.[3][11]



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Strigolactone Signaling Pathway

Experimental Protocols

Seed Germination Assay

A common method to assess the bioactivity of strigolactone analogs is to measure their ability to stimulate the germination of parasitic plant seeds, such as those from the genera *Striga* and *Orobancha*.

Methodology:

- **Seed Sterilization and Pre-conditioning:** Seeds of the parasitic plant are surface-sterilized, typically with a solution of sodium hypochlorite, and then rinsed with sterile water. The sterilized seeds are then pre-conditioned in the dark on moist glass fiber filter paper in petri dishes at a suitable temperature (e.g., 25°C) for a period of 7-14 days to become responsive to germination stimulants.
- **Application of Compounds:** Solutions of the test compounds (e.g., GR24 and other analogs) at various concentrations are prepared. Aliquots of these solutions are applied to the pre-

conditioned seeds. A solvent control (e.g., acetone or water) is also included.

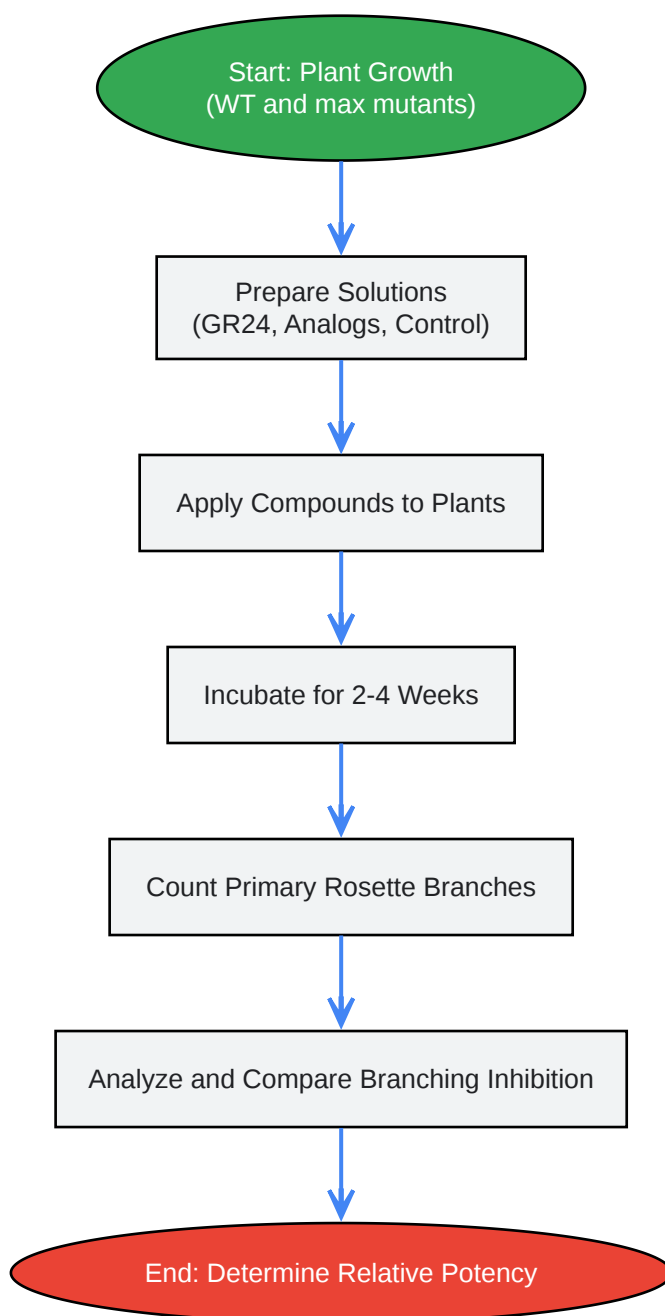
- Incubation: The treated seeds are incubated in the dark at an optimal temperature (e.g., 28-30°C) for a specified period, typically 2-7 days.
- Germination Assessment: Germination is scored under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat. Germination percentage is calculated for each treatment.

Shoot Branching Inhibition Assay

This assay evaluates the ability of strigolactone analogs to inhibit the outgrowth of axillary buds, often using strigolactone-deficient or -insensitive mutant plants like the max mutants of *Arabidopsis thaliana*.

Methodology:

- Plant Growth: Mutant plants (e.g., max1, max3, max4) and wild-type controls are grown under controlled environmental conditions (e.g., long-day photoperiod, 22°C).
- Compound Application: The test compounds are typically dissolved in a suitable solvent and applied to the plants. Application methods can include direct application to the axillary buds, addition to the hydroponic solution, or incorporation into the growth medium.
- Phenotypic Analysis: After a period of growth (e.g., 2-4 weeks), the number of primary rosette branches is counted for each plant.
- Data Analysis: The reduction in the number of branches in the treated mutant plants compared to the untreated mutants is used to quantify the inhibitory activity of the compound. The activity is often compared to that of a standard compound like GR24.



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Shoot Branching Assay Workflow

Conclusion

The research compound **GR95030X** is identified as the synthetic strigolactone analog GR24. It serves as a critical tool in plant biology to elucidate the roles of strigolactones in plant development and environmental interactions. While GR24 is a potent and widely used

standard, ongoing research into novel analogs, such as the Methyl Phenlactonoates, suggests the potential for compounds with even greater or more specific activities. The provided experimental frameworks offer a basis for the continued comparative analysis of these important signaling molecules.

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